1-(4-FLUOROBENZOYL)-4-[(3-METHOXYPHENYL)METHYL]PIPERAZINE
Description
1-(4-Fluorobenzoyl)-4-[(3-methoxyphenyl)methyl]piperazine is a piperazine derivative characterized by two key substituents: a 4-fluorobenzoyl group at position 1 and a 3-methoxybenzyl group at position 4 of the piperazine ring. This compound is of interest in medicinal chemistry due to the pharmacological relevance of piperazine derivatives, which are frequently employed as dopamine receptor ligands, antipsychotics, and kinase inhibitors .
Properties
IUPAC Name |
(4-fluorophenyl)-[4-[(3-methoxyphenyl)methyl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O2/c1-24-18-4-2-3-15(13-18)14-21-9-11-22(12-10-21)19(23)16-5-7-17(20)8-6-16/h2-8,13H,9-12,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBFBDLQAKHCFKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CCN(CC2)C(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-FLUOROBENZOYL)-4-[(3-METHOXYPHENYL)METHYL]PIPERAZINE typically involves the following steps:
Formation of the piperazine core: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihaloalkane under basic conditions.
Introduction of the fluorobenzoyl group: The piperazine derivative is then reacted with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine to form the 1-(4-fluorobenzoyl)piperazine intermediate.
Attachment of the methoxyphenylmethyl group: The final step involves the reaction of the intermediate with 3-methoxybenzyl chloride under basic conditions to yield the target compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to enhance yield and purity. Catalysts and automated processes may also be employed to scale up production.
Chemical Reactions Analysis
Types of Reactions: 1-(4-FLUOROBENZOYL)-4-[(3-METHOXYPHENYL)METHYL]PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The fluorobenzoyl group can be reduced to form a fluorobenzyl group.
Substitution: The fluorine atom on the benzoyl group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
- Oxidation of the methoxy group can yield 3-methoxybenzaldehyde or 3-methoxybenzoic acid.
- Reduction of the fluorobenzoyl group can yield 4-fluorobenzylpiperazine.
- Substitution of the fluorine atom can yield various substituted benzoylpiperazines.
Scientific Research Applications
1-(4-FLUOROBENZOYL)-4-[(3-METHOXYPHENYL)METHYL]PIPERAZINE has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of drugs targeting the central nervous system.
Biological Research: It is used as a tool compound to study receptor-ligand interactions and signal transduction pathways.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 1-(4-FLUOROBENZOYL)-4-[(3-METHOXYPHENYL)METHYL]PIPERAZINE involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorobenzoyl and methoxyphenylmethyl groups contribute to its binding affinity and selectivity. The compound may modulate the activity of neurotransmitter receptors, leading to changes in cellular signaling pathways.
Comparison with Similar Compounds
Key Observations :
- The trifluoromethyl group in RA [3,3] increases molecular weight and hydrophobicity (longer UHPLC retention time: 2.56 min) compared to the target compound’s methoxy group .
Biological Activity
1-(4-Fluorobenzoyl)-4-[(3-methoxyphenyl)methyl]piperazine, often referred to by its chemical structure, is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications and biological activities. This article synthesizes available research findings regarding its biological activity, mechanism of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 405.4 g/mol. Its structure features a piperazine ring substituted with a 4-fluorobenzoyl group and a 3-methoxyphenyl methyl group, which are critical for its biological activity.
Biological Activity Overview
Research indicates that compounds containing piperazine scaffolds exhibit a broad range of biological activities, including antitumor, antimicrobial, and neuroprotective effects. The specific compound under review has shown promising results in various studies.
Antitumor Activity
Recent studies have indicated that piperazine derivatives can induce apoptosis and necroptosis in cancer cells. For instance, a related compound, LQFM018, demonstrated the ability to trigger cell death in K562 leukemic cells through necroptotic signaling pathways involving the dopamine D4 receptor . This suggests that this compound may also possess similar antitumor properties.
The mechanism by which this compound exerts its effects appears to involve multiple pathways:
- Receptor Binding : Piperazine derivatives often interact with aminergic receptors, which are implicated in various physiological processes .
- Cell Death Induction : The induction of necroptosis has been noted as a significant mechanism for piperazine-related compounds, potentially offering a novel approach to overcoming chemoresistance in cancer therapy .
Research Findings
A summary of key findings from various studies is presented below:
Case Studies
- Antileukemic Effects : In vitro studies on related piperazine compounds have shown significant antiproliferative effects on leukemia cell lines, suggesting that this compound could be explored for similar applications.
- Neuroprotection : A study highlighted that certain piperazine derivatives exhibit neuroprotective properties against oxidative stress-induced damage, indicating potential use in treating neurodegenerative diseases .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-(4-fluorobenzoyl)-4-[(3-methoxyphenyl)methyl]piperazine, and what reaction conditions optimize yield and purity?
- Methodological Answer : Synthesis typically involves:
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Step 1 : Formation of the piperazine core via cyclization of ethylenediamine derivatives under basic conditions.
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Step 2 : Introduction of the 3-methoxybenzyl group via nucleophilic substitution (e.g., reacting with 3-methoxybenzyl chloride).
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Step 3 : Acylation with 4-fluorobenzoyl chloride in the presence of triethylamine or DIPEA in dichloromethane (DCM) .
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Optimization : Yield improvements are achieved using continuous flow reactors for temperature control and automated purification (e.g., flash chromatography). Purity (>95%) is confirmed via HPLC and H NMR .
Reaction Step Key Reagents/Conditions Yield (%) Purity (%) Piperazine core formation Ethylenediamine, KCO, DMF, 80°C 70–75 90 3-Methoxybenzyl substitution 3-Methoxybenzyl chloride, DCM, 0°C to RT 60–65 85 4-Fluorobenzoylation 4-Fluorobenzoyl chloride, DIPEA, DCM 50–55 95
Q. How is structural characterization of this compound performed, and what analytical techniques are critical for validation?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., fluorobenzoyl protons at δ 7.3–7.5 ppm, methoxybenzyl protons at δ 3.8 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., CHFNO, expected m/z 333.15) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95%) .
Advanced Research Questions
Q. What biological targets and pathways are implicated in the pharmacological activity of this compound, and how are these interactions studied?
- Methodological Answer :
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Target Identification : Computational docking (e.g., AutoDock Vina) predicts affinity for serotonin receptors (5-HT) and dopamine transporters (DAT).
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In Vitro Assays : Competitive binding assays using radiolabeled ligands (e.g., H-ketanserin for 5-HT) quantify IC values .
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Pathway Analysis : Western blotting and ELISA measure downstream effects (e.g., cAMP modulation in neuronal cells) .
Target Assay Type IC (nM) Pathway 5-HT Radioligand binding 120 ± 15 Serotonergic signaling DAT [H]WIN-35,428 uptake 450 ± 30 Dopamine reuptake
Q. How do structural modifications (e.g., halogen substitution, methoxy positioning) influence biological activity, and what SAR trends emerge?
- Methodological Answer :
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Halogen Effects : Fluorine at the benzoyl position enhances blood-brain barrier permeability (logP = 2.8 vs. 2.2 for chloro analogs) .
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Methoxy Group : 3-Methoxybenzyl substitution improves 5-HT selectivity over 5-HT (10-fold higher affinity) compared to 4-methoxy derivatives .
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SAR Table :
Substituent Position 5-HT IC (nM) DAT IC (nM) -F 4 (benzoyl) 120 ± 15 450 ± 30 -Cl 4 (benzoyl) 180 ± 20 520 ± 40 3-OCH Benzyl 120 ± 15 450 ± 30 4-OCH Benzyl 250 ± 25 600 ± 50
Q. What computational models are used to predict ADMET properties, and how do experimental data align with these predictions?
- Methodological Answer :
- ADMET Prediction : SwissADME and pkCSM estimate moderate bioavailability (F = 50%) due to moderate solubility (2.1 mg/mL) and CYP3A4 metabolism .
- Experimental Validation : In vivo pharmacokinetics in rodents show t = 4.2 hours and C = 1.8 µM at 10 mg/kg dosing .
Contradictory Data Analysis
- Issue : Conflicting reports on DAT affinity (IC = 450 nM vs. 600 nM in older studies).
- Resolution : Differences attributed to assay conditions (e.g., cell lines: HEK293 vs. CHO). Replication in standardized models (e.g., HEK293-hDAT) is recommended .
Key Research Gaps
- Mechanistic Clarity : Limited data on off-target effects (e.g., histamine H receptor binding).
- In Vivo Efficacy : Lack of behavioral studies in psychiatric disease models (e.g., forced swim test for antidepressants).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
